Dotriaconta-14,17,20,23,26,29-hexaenoic acid is a very-long-chain polyunsaturated fatty acid characterized by a linear chain of thirty-two carbon atoms and six double bonds. This compound is notable for its potential health benefits and applications in various scientific fields, particularly in biochemistry and nutrition. The presence of multiple double bonds classifies it as an omega-3 fatty acid, contributing to its biological significance.
Dotriaconta-14,17,20,23,26,29-hexaenoic acid is derived from specific marine organisms and can also be synthesized in laboratories. Its natural sources include certain algae and fish oils, which are known for their high content of polyunsaturated fatty acids. Recent studies have highlighted its role in cellular functions and health benefits related to inflammation and cardiovascular health .
This compound belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined by having more than twenty carbons in their structure. It is further classified under polyunsaturated fatty acids (PUFAs) due to the presence of multiple double bonds in its carbon chain. The systematic IUPAC name for this compound is dotriaconta-14,17,20,23,26,29-hexaenoic acid .
The synthesis of dotriaconta-14,17,20,23,26,29-hexaenoic acid can be achieved through several methods:
Dotriaconta-14,17,20,23,26,29-hexaenoic acid has a linear structure with six cis double bonds located at specified positions along the carbon chain. The structural formula can be represented as follows:
The molecular weight of dotriaconta-14,17,20,23,26,29-hexaenoic acid is approximately 498.74 g/mol. The compound exhibits characteristic infrared (IR) absorption bands that correspond to the functional groups present within its structure .
Dotriaconta-14,17,20,23,26,29-hexaenoic acid can participate in various chemical reactions typical for polyunsaturated fatty acids:
The reactivity of dotriaconta-14,17,20,23,26,29-hexaenoic acid towards oxidation is significant in biological systems where reactive oxygen species may alter its structure and function . Moreover, its ability to undergo hydrogenation makes it a target for modifications in food chemistry and nutritional applications.
The mechanism of action for dotriaconta-14,17,20,23,26,29-hexaenoic acid primarily revolves around its incorporation into cellular membranes and its role as a signaling molecule:
Studies have shown that dotriaconta-14,17,20,23,26,29-hexaenoic acid may help reduce inflammatory markers and improve cardiovascular health by promoting endothelial function and reducing platelet aggregation .
Relevant data indicates that the compound's stability can be enhanced through proper storage conditions away from light and heat sources .
Dotriaconta-14,17,20,23,26,29-hexaenoic acid has several important applications:
Ongoing research continues to explore additional therapeutic potentials of dotriaconta-14,17,20,23,26,29-hexaenoic acid in various biomedical fields .
Dotriaconta-14,17,20,23,26,29-hexaenoic acid is systematically named according to IUPAC conventions as a C32 straight-chain carboxylic acid with six cis double bonds initiating at carbons 14, 17, 20, 23, 26, and 29. Its full stereochemical designation is (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoic acid, explicitly defining the geometry of all unsaturation sites [2] [4]. This compound belongs to the n-3 (omega-3) VLC-PUFA family, characterized by the terminal double bond positioned three carbons from the methyl end. VLC-PUFAs are formally categorized as fatty acids with ≥24 carbon atoms, though those with >30 carbons (like C32:6) occupy a specialized subgroup with distinctive biophysical roles [3] [9].
Table 1: Systematic Classification of Dotriaconta-14,17,20,23,26,29-hexaenoic Acid
Property | Value |
---|---|
IUPAC Name | (14Z,17Z,20Z,23Z,26Z,29Z)-Dotriaconta-14,17,20,23,26,29-hexaenoic acid |
Molecular Formula | C₃₂H₅₂O₂ |
CAS Registry Number | 105517-82-6 |
Systematic Short Notation | 32:6Δ¹⁴,¹⁷,²⁰,²³,²⁶,²⁹ |
Omega Classification | n-3 VLC-PUFA |
Molecular Weight | 468.75 g/mol |
The spatial configuration of Dotriaconta-14,17,20,23,26,29-hexaenoic acid is defined by its six methylene-interrupted Z-double bonds, which induce pronounced chain bending at each unsaturation site. This results in a helical or twisted conformation rather than a linear structure, significantly reducing the effective molecular length compared to saturated analogs. Computational models indicate a compressed end-to-end distance of ~35 Å, versus ~45 Å for a fully saturated C32 chain [3] [5]. The Z-configuration at all double bonds positions hydrogen atoms and substituents cis to each other, creating fixed kinks of ~30° per double bond. This cumulative bending enhances membrane fluidity and promotes interactions with curved lipid bilayers in photoreceptor cells [3] [7]. Molecular dynamics simulations reveal that the C32:6 fatty acid adopts a semi-rigid structure with restricted rotation around the polyene segment, while the saturated carboxyl-terminal segment (C1-C13) maintains flexibility [5].
Table 2: Key Geometric Parameters from Computational Modeling
Parameter | Value |
---|---|
Average C-C Bond Length | 1.54 Å (saturated), 1.45 Å (C=C) |
Double Bond Torsion Angle | 0° (planar Z-configuration) |
Bend Angle per Double Bond | 28–32° |
Estimated End-to-End Length | 34.8 Å |
Hydrophobic Cross-Section | 5.2 Å (vs. 4.8 Å for DHA) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the structure and double bond positions. ¹H-NMR spectra exhibit characteristic olefinic proton signals at δ 5.30–5.45 ppm (multiplet, 12H, -CH=CH-), allylic methylene protons at δ 2.75–2.85 ppm (multiplet, 10H, -CH₂-CH=), and carboxyl-adjacent methylenes at δ 2.35 (t, 2H, -CH₂-COOH) [4] [8]. ¹³C-NMR resolves six distinct olefinic carbon resonances (δ 127.0–130.5 ppm), confirming uniform Z-stereochemistry.
Mass Spectrometry shows a molecular ion peak at m/z 468.4 [M]⁺ (consistent with C₃₂H₅₂O₂), with diagnostic fragments at m/z 79.0 (allylic cleavage series) and m/z 108.0 (carboxyl terminus) [1] [4]. Fourier-Transform Infrared (FTIR) spectroscopy identifies the carboxylic acid C=O stretch at 1708 cm⁻¹ and broad O-H stretch at 2500–3300 cm⁻¹, alongside C-H stretches for =C-H (3005 cm⁻¹) and -CH₂- (2920, 2850 cm⁻¹) [2].
Computational modeling (DFT calculations) predicts a conformational energy minimum at 25 kcal/mol above linear conformers, with steric repulsion between cis-double bonds contributing to this stability. The molecule exhibits low rotational barriers (<5 kcal/mol) in saturated regions but high barriers (>15 kcal/mol) around polyene segments [5] [8].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹H-NMR (CDCl₃) | δ 5.35 (m, 12H, -HC=CH-), 2.80 (m, 10H, allylic -CH₂-), 2.35 (t, 2H, -CH₂-COOH), 2.05 (quint, 6H, bis-allylic -CH₂-), 1.25 (m, 16H, aliphatic -CH₂-), 0.97 (t, 3H, -CH₃) |
ESI-MS | m/z 468.4 [M+H]⁺, 450.3 [M+H-H₂O]⁺, 327.2 [C₂₂H₃₁O₂]⁺ (allylic cleavage) |
FTIR | 1708 cm⁻¹ (C=O stretch), 3005 cm⁻¹ (=C-H stretch), 2920–2850 cm⁻¹ (C-H stretch) |
Dotriaconta-14,17,20,23,26,29-hexaenoic acid (C32:6 n-3) shares biosynthetic and structural motifs with longer VLC-PUFAs like Tetratriaconta-16,19,22,25,28,31-hexaenoic acid (C34:6 n-3). Both are elongation products of docosahexaenoic acid (DHA, C22:6 n-3) mediated by the ELOVL4 enzyme, differing by a C₂ unit in the carboxyl-terminal saturated segment [3] [5]. Key distinctions include:
Biologically, C32:6 is enriched in retinal phosphatidylcholines (sn-1 position) with DHA at sn-2, forming di-polyunsaturated species critical for photoreceptor integrity. Depletion occurs in age-related macular degeneration (AMD) and Stargardt disease, where ELOVL4 mutations impair VLC-PUFA synthesis [3]. Unlike C28–C30 VLC-PUFAs, C32:6 resists β-oxidation due to its length, accumulating in neural tissues [6] [9].
Table 4: Structural and Functional Comparison of VLC-PUFAs
Parameter | C32:6 (Dotriacontahexaenoic) | C34:6 (Tetratriacontahexaenoic) | C28:5 (Octacosahexaenoic) |
---|---|---|---|
Molecular Formula | C₃₂H₅₂O₂ | C₃₄H₅₆O₂ | C₂₈H₄₄O₂ |
Double Bond Positions | 14,17,20,23,26,29 | 16,19,22,25,28,31 | 10,13,16,19,22 |
Dominant Tissue | Retina, sperm | Brain, retina | Testis, skin |
Membrane Localization | Photoreceptor outer segments | Synaptic vesicles | Sperm head membranes |
ELOVL4 Efficiency | High (Km = 8.2 µM) | Moderate (Km = 12.4 µM) | Low (Km > 20 µM) |
Biosynthetic Precursor | Docosahexaenoic acid (C22:6) | Docosahexaenoic acid (C22:6) | Eicosapentaenoic acid (C20:5) |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8